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Introduction
Butocarboxim, a systemic insecticide belonging to the carbamate class, has been utilized in

agriculture to control sucking insects on various crops. Understanding its metabolic pathway in

both mammals and plants is crucial for assessing its toxicological profile, establishing residue

limits, and ensuring environmental and consumer safety. This technical guide provides an in-

depth overview of the biotransformation of Butocarboxim, presenting available quantitative

data, detailed experimental protocols, and visual representations of the metabolic processes.

Metabolic Pathways of Butocarboxim
The metabolism of Butocarboxim in both mammals and plants primarily involves oxidation and

hydrolysis reactions. The main pathway involves the oxidation of the sulfur atom, leading to the

formation of Butocarboxim sulfoxide and subsequently Butocarboxim sulfone (also known as

Butoxycarboxim). Hydrolysis of the carbamate ester bond can also occur, leading to the

formation of the corresponding oxime and methylamine.

Mammalian Metabolic Pathway
In mammals, Butocarboxim is readily absorbed and metabolized. The primary route of

excretion is through urine. The metabolic pathway is characterized by the rapid oxidation of the
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thioether group to form the sulfoxide and sulfone metabolites. These metabolites, along with

the parent compound, can undergo hydrolysis of the carbamate linkage.
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Figure 1: Proposed metabolic pathway of Butocarboxim in mammals.

Plant Metabolic Pathway
In plants, Butocarboxim is rapidly metabolized. Similar to mammals, the primary

transformation involves the oxidation of the sulfur atom to form the sulfoxide and sulfone

metabolites.[1] These metabolites are generally more polar and less toxic than the parent

compound. The parent Butocarboxim is often present at low levels or is undetectable shortly

after application.[1]
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Figure 2: Proposed metabolic pathway of Butocarboxim in plants.

Quantitative Data on Butocarboxim Metabolism
Quantitative data on the metabolism of Butocarboxim is limited in publicly available literature.

However, studies on analogous carbamate insecticides, such as Aldicarb, provide valuable

insights into the likely distribution of metabolites.

Mammalian Metabolism: Urinary Metabolites of an
Analogous Carbamate (Aldicarb) in Rats
Direct quantitative data for Butocarboxim metabolites in mammalian urine is not readily

available. However, studies on the structurally similar carbamate, Aldicarb, indicate the major

metabolites found in rat urine. It is plausible that Butocarboxim follows a similar pattern of

sulfoxidation and hydrolysis.

Metabolite
Percentage of
Administered Dose in
Urine (%)

Reference

Aldicarb Sulfoxide 40 [2][3]

Sulfoxide Oxime 30 [2]

Unchanged Aldicarb < 0.4

Note: This data is for the analogous compound Aldicarb and is presented to illustrate a likely

metabolic profile for a thioether-containing carbamate in mammals.

Plant Metabolism: Residues of Butocarboxim and its
Metabolites in Crops
Field trials have demonstrated the rapid degradation of Butocarboxim in various crops, with

the sulfoxide and sulfone metabolites being the predominant residues at harvest.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1668103?utm_src=pdf-body
https://www.benchchem.com/product/b1668103?utm_src=pdf-body
https://www.benchchem.com/product/b1668103?utm_src=pdf-body
https://www.benchchem.com/product/b1668103?utm_src=pdf-body
https://www.benchchem.com/product/b1668103?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK499660/
https://www.inchem.org/documents/jmpr/jmpmono/v079pr03.htm
https://www.ncbi.nlm.nih.gov/books/NBK499660/
https://www.benchchem.com/product/b1668103?utm_src=pdf-body
https://www.benchchem.com/product/b1668103?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668103?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crop
Residue
Component(s)

Residue Level
(mg/kg) at Pre-
Harvest Interval
(days)

Reference

Apples
Butocarboxim &

Metabolites
0.02 - 1.1 (21)

Stone Fruits
Butocarboxim &

Metabolites
0.19 - 3.2 (21)

Beans
Butocarboxim &

Metabolites
0.1 - 2.3 (7)

Cabbage
Butocarboxim &

Metabolites
0.1 - 1.7 (14)

Lettuce
Butocarboxim &

Metabolites
0.1 - 1.7 (14)

Citrus (whole fruit)
Butocarboxim &

Metabolites
0.2 - 1.1 (21)

Cotton Seed
Butocarboxim &

Metabolites
Not Available

Note: The residue definition often includes the parent compound and its sulfoxide and sulfone

metabolites.

Experimental Protocols
Detailed methodologies are essential for the accurate study of Butocarboxim's metabolic fate.

The following sections outline key experimental protocols for both mammalian and plant

metabolism studies.

In Vivo Mammalian Metabolism Study
This protocol describes a general procedure for an in vivo metabolism study of Butocarboxim
in rats.
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Figure 3: Workflow for an in vivo mammalian metabolism study.

1. Animal Model and Acclimatization:

Species: Sprague-Dawley rats are commonly used.

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior

to the study.

2. Test Substance and Dosing:

Radiolabeling: [¹⁴C]-Butocarboxim is typically used to facilitate tracking and quantification of

metabolites. The label is strategically placed in a stable part of the molecule.

Dosing: A single oral gavage dose is administered. The vehicle is typically an aqueous

solution (e.g., 0.5% carboxymethylcellulose).

3. Housing and Sample Collection:

Metabolism Cages: Rats are housed individually in metabolism cages that allow for the

separate collection of urine and feces.

Collection Intervals: Urine and feces are collected at regular intervals (e.g., 0-6, 6-12, 12-24,

24-48, 48-72, and 72-96 hours) post-dosing.

Tissue Collection: At the end of the study, animals are euthanized, and various tissues (liver,

kidney, fat, muscle, etc.) are collected.

4. Sample Preparation and Analysis:

Homogenization: Feces and tissues are homogenized.
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Extraction: Metabolites are extracted from urine, feces, and tissue homogenates using

appropriate solvents and techniques such as solid-phase extraction (SPE).

Analysis: High-Performance Liquid Chromatography (HPLC) with a radiodetector is used to

separate and quantify the radioactive metabolites. Liquid Chromatography-Tandem Mass

Spectrometry (LC-MS/MS) is employed for the identification of the chemical structures of the

metabolites.

Plant Metabolism Study
This protocol outlines a general procedure for studying the metabolism of Butocarboxim in

plants using radiolabeled compounds.
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Figure 4: Workflow for a plant metabolism study.
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1. Plant Material and Growth Conditions:

Species: Select a representative crop (e.g., cotton, citrus, or a leafy vegetable).

Growth: Plants are grown in a controlled environment (greenhouse or growth chamber) to

ensure uniformity.

2. Test Substance and Application:

Radiolabeling: [¹⁴C]-Butocarboxim is used.

Application: The test substance is applied to the plants using a method that simulates

agricultural practice, such as foliar spray or soil drench.

3. Sampling:

Time Points: Plant materials (leaves, stems, fruits, roots) are harvested at various time

intervals after application (e.g., 0, 1, 3, 7, 14, and 21 days).

4. Sample Preparation and Extraction:

Homogenization: Plant samples are homogenized, often after being frozen in liquid nitrogen.

Extraction: Residues are extracted using a suitable solvent system, such as

acetonitrile/water.

Partitioning: The extract is partitioned with a non-polar solvent (e.g., hexane) to remove lipids

and other interferences. The aqueous phase containing the polar metabolites is further

analyzed.

5. Analysis:

Chromatography: HPLC with a radiodetector is the primary tool for separating and

quantifying the parent compound and its metabolites. Thin-Layer Chromatography (TLC) can

also be used for separation.

Identification: LC-MS/MS is used to identify the chemical structures of the metabolites.
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Bound Residues: The plant material remaining after extraction is subjected to combustion

analysis to determine the amount of non-extractable (bound) radioactive residues.

Conclusion
The metabolic pathways of Butocarboxim in mammals and plants are primarily driven by

sulfoxidation and hydrolysis. In mammals, the resulting metabolites are efficiently excreted in

the urine. In plants, Butocarboxim is rapidly transformed into its sulfoxide and sulfone

derivatives, which constitute the main residues at harvest. While a qualitative understanding of

these pathways exists, there is a notable lack of publicly available, detailed quantitative data for

Butocarboxim itself. The provided data for analogous compounds and residue levels in crops

offer valuable context for researchers. The detailed experimental protocols outlined in this

guide provide a framework for conducting further studies to fill these knowledge gaps, which is

essential for a comprehensive risk assessment of this insecticide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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